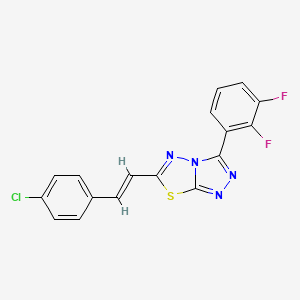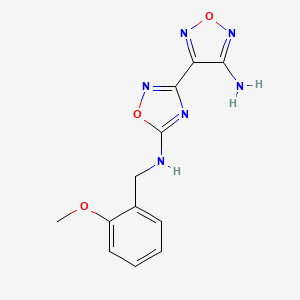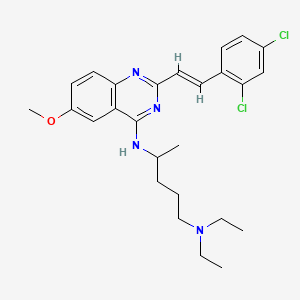
C17H9ClF2N4S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C17H9ClF2N4S is a complex organic molecule that contains carbon, hydrogen, chlorine, fluorine, nitrogen, and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C17H9ClF2N4S typically involves multiple steps, including the formation of intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed synthetic routes are often proprietary and can be found in specialized chemical literature.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the compound’s purity and yield. The process often includes steps such as crystallization, distillation, and chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
C17H9ClF2N4S can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents to alter the compound’s oxidation state.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
C17H9ClF2N4S has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of C17H9ClF2N4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to C17H9ClF2N4S include other organic molecules with similar functional groups and structural features. Examples include:
C17H10O: Benzanthrone
C17H11N: Phenanthridine
C17H12O2: Coumarin derivatives
Uniqueness
This compound is unique due to its specific combination of functional groups and atoms, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C17H9ClF2N4S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
6-[(E)-2-(4-chlorophenyl)ethenyl]-3-(2,3-difluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9ClF2N4S/c18-11-7-4-10(5-8-11)6-9-14-23-24-16(21-22-17(24)25-14)12-2-1-3-13(19)15(12)20/h1-9H/b9-6+ |
Clé InChI |
XDYOBGPGZOJGHH-RMKNXTFCSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)F)F)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[1,3-benzodioxol-5-yl(piperidin-1-yl)methyl]-7-hydroxy-4-methyl-2H-benzo[h]chromen-2-one](/img/structure/B15000966.png)
![ethyl 2-[(3-chloro-4-fluorophenyl)amino]-N-(ethoxycarbonyl)-3,3,3-trifluoroalaninate](/img/structure/B15000968.png)
![1-[4-(4-chlorophenoxy)butyl]-2-(methoxymethyl)-1H-benzimidazole](/img/structure/B15000984.png)
![2-Amino-3,4,4-tricyano-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]cyclopent-1-ene-1-carboxamide](/img/structure/B15000996.png)


![2-(3,4-dimethoxybenzyl)-1-[3-(3-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B15001026.png)
![1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-fluorophenyl)methyl]-](/img/structure/B15001031.png)
![Propanoic acid, 2-[(3,4-dimethylphenyl)amino]-3,3,3-trifluoro-2-[(3-methyl-1-oxobutyl)amino]-, ethyl ester](/img/structure/B15001033.png)

![N-(4-fluorophenyl)-2-({[4-(5-oxopyrrolidin-3-yl)phenyl]sulfonyl}amino)benzamide](/img/structure/B15001052.png)
![4-(3-methoxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15001054.png)
![ethyl 3,3,3-trifluoro-N-[(2-fluorophenyl)carbonyl]-2-{[4-(trifluoromethoxy)phenyl]amino}alaninate](/img/structure/B15001057.png)
![N-(4-{(E)-[2-(6-chloro-5-cyano-4-methylpyridin-2-yl)-2-ethylhydrazinylidene]methyl}phenyl)acetamide](/img/structure/B15001065.png)
